Dimethylammonium nitrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Ionic Liquid Precursor

DMAn serves as a precursor for the synthesis of ionic liquids (ILs) - organic salts with melting points below 100°C. These liquids possess unique properties like high thermal stability, non-volatility, and tunable polarity, making them valuable in various research fields. By reacting DMAn with other anions, researchers can create custom ILs with desired properties for specific applications. For example, studies have explored the use of DMAn-derived ILs in:

- Electrochemical applications: As electrolytes in batteries and fuel cells, due to their ionic conductivity and ability to dissolve various electrolytes [].

- Catalysis: As catalysts or catalyst supports for diverse chemical reactions, owing to their tunable polarity and ability to dissolve various reactants [].

- Extraction processes: As extractants for separating and purifying valuable materials, due to their ability to selectively bind specific molecules [].

These are just a few examples, and research on novel applications of DMAn-derived ILs is ongoing.

Standard for Studying Ion-Pairing Interactions

DMAn, due to its well-defined structure and ionic nature, serves as a standard reference compound for studying ion-pairing interactions in various scientific disciplines. These interactions involve the association of oppositely charged ions, impacting various phenomena. Researchers use DMAn to:

- Investigate the thermodynamics and kinetics of ion-pairing: By measuring the binding strength and dynamics of DMAn with different partner ions, researchers gain insights into fundamental ion-pairing behavior [].

- Understand the role of ion-pairing in biological systems: DMAn can be used as a model compound to study how ion-pairing interactions influence the behavior of biomolecules like proteins and DNA [].

- Develop new analytical techniques: DMAn's well-understood properties make it valuable for calibrating and validating analytical techniques used to study ion-pairing phenomena [].

The origin of DMAN is typically through laboratory synthesis. It has no known natural occurrences and is not commercially produced in large quantities. However, DMAN may be a byproduct in certain chemical reactions involving dimethylammonium and nitrate sources []. Its significance lies in its potential applications as an ionic liquid or as a precursor for other organic nitrate salts [].

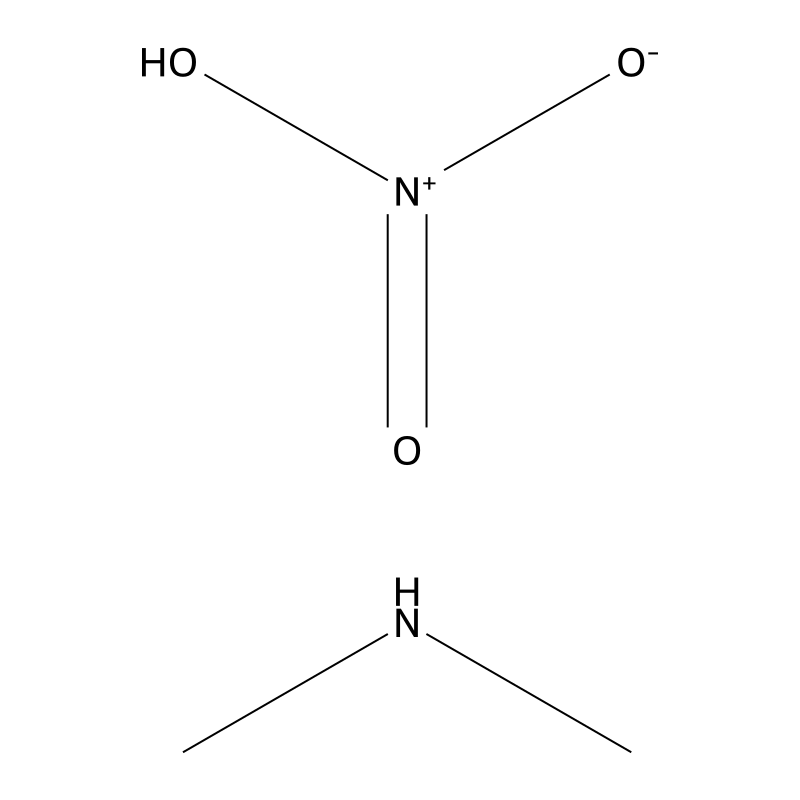

Molecular Structure Analysis

DMAN possesses a simple ionic structure. The dimethylammonium cation is a positively charged species with two methyl groups bonded to a central nitrogen atom. The nitrate anion is a trigonal planar molecule with a central nitrogen atom bonded to three oxygen atoms. These ions are linked through electrostatic attraction between the oppositely charged moieties [].

Chemical Reactions Analysis

Synthesis

A reported method for DMAN synthesis involves the reaction of bis(pentafluorophenyl)dimethylammonium difluoride ((C6F5)2N(CH3)2F2) with dizinc tetrakis(nitrato)dizincate ([Zn(pz)4(NO3)2]) in a solvent mixture of tetrahydrofuran (THF) and triethylamine (NEt3) [].

(CH3)2N(C6F5)2F2 + Zn(pz)4(NO3)2 → (CH3)2NH2NO3 + other products

Decomposition

Other Reactions

Due to its ionic nature, DMAN can participate in ion exchange reactions with other salts. The specific reactions would depend on the counterions involved.

Physical And Chemical Properties Analysis

- Physical State: Likely a crystalline solid at room temperature [].

- Melting Point and Boiling Point: No data available.

- Solubility: Expected to be soluble in polar solvents like water and methanol due to the ionic nature of the compound.

- Stability: Limited information available, but nitrates can be hygroscopic (absorb moisture) and may decompose upon heating.

Additionally, when exposed to moisture and air, dimethylammonium nitrate can decompose, releasing nitrogen oxides and other nitrogen-containing compounds . The stability of dimethylammonium nitrate can be influenced by environmental factors such as temperature and humidity.

Dimethylammonium nitrate can be synthesized through several methods:

- Ion Exchange Method: This involves using an anion exchange resin to convert dimethylammonium chloride into dimethylammonium nitrate by passing an aqueous solution of sodium nitrate through the resin followed by dimethylammonium chloride .

- Direct Reaction: Another method includes reacting dimethylamine with nitric acid, resulting in the formation of dimethylammonium nitrate along with water .

- Photochemical Synthesis: Under specific conditions involving UV light and nitrite ions, dimethylamine can be nitrosated to form N-nitrosodimethylamine from dimethylammonium nitrate .

Dimethylammonium nitrate finds applications in various fields:

- Fertilizers: It serves as a nitrogen source in agricultural fertilizers.

- Chemical Synthesis: It is utilized in laboratories for synthesizing other nitrogen-containing compounds.

- Environmental Studies: Its role in atmospheric chemistry is significant for understanding new particle formation and pollution dynamics .

Studies have shown that dimethylammonium nitrate interacts with various environmental factors, influencing its stability and reactivity. For instance, when mixed with sodium nitrite in aqueous solutions, it rapidly forms N-nitrosodimethylamine under UV irradiation or acidic conditions . Additionally, its interactions with microbial communities affect nitrogen cycling in ecosystems, highlighting its importance in environmental microbiology.

Several compounds share structural or functional similarities with dimethylammonium nitrate. Here are some notable examples:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Dimethylamine | A precursor to dimethylammonium nitrate; less stable. | |

| N-Nitrosodimethylamine | A carcinogenic derivative formed from dimethylamine. | |

| Ammonium nitrate | A widely used fertilizer; simpler structure than dimethylammonium nitrate. | |

| Trimethylamine | Similar amine structure but with three methyl groups; different reactivity profile. |

Dimethylammonium nitrate is unique due to its dual role as both a nitrogen source and an oxidizing agent while also being involved in complex reactions leading to potentially harmful byproducts like N-nitrosodimethylamine.

Physical State and Appearance

Dimethylammonium nitrate exists as a white crystalline solid at room temperature [1] [2]. The compound displays typical ionic solid characteristics, forming well-defined crystalline structures that can be observed under standard laboratory conditions. The solid exhibits a characteristic crystalline habit that reflects its underlying molecular organization and ionic bonding between the dimethylammonium cation and nitrate anion [3].

The compound maintains its solid state under normal atmospheric conditions, with no reported volatility issues at room temperature. The crystalline nature of dimethylammonium nitrate contributes to its stability and handling characteristics, making it suitable for laboratory synthesis and storage applications [1].

Solubility Characteristics

Dimethylammonium nitrate demonstrates high solubility in water due to its ionic nature [1]. The compound readily dissolves in aqueous media, forming stable solutions through the solvation of both the dimethylammonium cation and nitrate anion. This high water solubility is characteristic of ionic compounds containing small, highly charged ions.

| Solvent Type | Solubility Level | Mechanism |

|---|---|---|

| Water | Highly soluble | Ionic solvation by water molecules |

| Polar solvents | Generally soluble | Dipole-ion interactions |

| Organic solvents | Variable | Depends on solvent polarity and dielectric constant |

The compound's solubility in polar solvents is generally favorable, as the ionic nature of dimethylammonium nitrate allows for effective interactions with polar solvent molecules [1]. In contrast, solubility in nonpolar organic solvents is limited due to the unfavorable energetics of separating the ionic lattice without adequate solvation.

Thermodynamic Properties

Temperature-Dependent Properties

Dimethylammonium nitrate exhibits a melting point of 75.0°C [4], indicating moderate thermal stability under normal conditions. The boiling point is reported as 83°C at 760 mmHg [5], though this value should be interpreted with caution as the compound may undergo thermal decomposition before reaching true boiling.

| Property | Value | Conditions | Reference |

|---|---|---|---|

| Melting Point | 75.0°C | Atmospheric pressure | [4] |

| Boiling Point | 83°C | 760 mmHg | [5] |

| Density | 0.64 g/cm³ | Room temperature | [6] |

| Molecular Weight | 108.10 g/mol | Standard conditions | [7] |

Density and Molecular Properties

The density of dimethylammonium nitrate is 0.64 g/cm³ [6], which is relatively low for an ionic solid. This lower density reflects the molecular packing efficiency in the crystal lattice and the presence of the organic dimethylammonium cation, which contributes to less efficient packing compared to purely inorganic ionic compounds.

The exact molecular mass is 108.05349212 Da [7], confirming the molecular formula C₂H₈N₂O₃. The monoisotopic mass matches this value, indicating that isotopic contributions do not significantly affect the standard molecular weight determination.

Crystalline Structure

Crystal System and Space Group

Dimethylammonium nitrate crystallizes in the orthorhombic crystal system with space group P n a 21 (space group number 33) [3]. This non-centrosymmetric space group indicates that the crystal structure lacks inversion symmetry, which can have implications for optical and other physical properties.

| Crystallographic Parameter | Value | Standard Deviation | Reference |

|---|---|---|---|

| Space Group | P n a 21 (No. 33) | - | [3] |

| Crystal System | Orthorhombic | - | [3] |

| Unit Cell a | 9.9552 Å | ±0.0018 Å | [3] |

| Unit Cell b | 9.7684 Å | ±0.0012 Å | [3] |

| Unit Cell c | 5.7191 Å | ±0.0007 Å | [3] |

Unit Cell Parameters

The unit cell dimensions are a = 9.9552 ± 0.0018 Å, b = 9.7684 ± 0.0012 Å, and c = 5.7191 ± 0.0007 Å [3]. All angles (α, β, γ) are 90°, consistent with the orthorhombic crystal system. The unit cell volume is 556.16 ± 0.14 ų [3], accommodating four formula units (Z = 4) per unit cell.

The crystallographic data was obtained at 173 ± 2 K using molybdenum Kα radiation (λ = 0.71073 Å) [3]. The structure refinement yielded excellent agreement factors, with R-factors for significantly intense reflections of 0.0355 and weighted R-factors of 0.0847 [3].

Structural Features

The crystal structure consists of discrete dimethylammonium cations and nitrate anions arranged in a three-dimensional network stabilized by electrostatic interactions and hydrogen bonding. The dimethylammonium cation adopts a tetrahedral geometry around the nitrogen center, with two methyl groups and two hydrogen atoms attached. The nitrate anion maintains its characteristic planar triangular geometry with C₃ᵥ symmetry [3].

Stability Under Various Conditions

Thermal Stability

Dimethylammonium nitrate exhibits moderate thermal stability up to its melting point of 75°C [4]. Above this temperature, the compound begins to undergo thermal decomposition, although specific decomposition pathways and products require further investigation. The thermal behavior is consistent with similar alkylammonium nitrate compounds, which typically show thermal instability at elevated temperatures due to the reactive nature of the nitrate anion.

| Temperature Range | Stability Behavior | Notes |

|---|---|---|

| Room temperature to 75°C | Thermally stable | No decomposition observed |

| 75°C to 100°C | Begins melting and potential decomposition | Requires careful temperature control |

| Above 100°C | Significant thermal decomposition | May form volatile decomposition products |

Chemical Stability

Under normal handling and storage conditions, dimethylammonium nitrate demonstrates good chemical stability [1]. The compound can be stored at room temperature without significant degradation, provided it is protected from excessive moisture and heat. The ionic nature of the compound contributes to its inherent stability, as the electrostatic interactions between ions provide resistance to chemical breakdown.

Environmental Stability

Dimethylammonium nitrate is hygroscopic, readily absorbing moisture from the atmosphere [1]. This property necessitates storage in dry conditions or in sealed containers to prevent moisture uptake, which could affect the compound's physical properties and purity. The compound shows good stability toward air oxidation under normal atmospheric conditions.